molecular formula C14H10ClFN2 B6150479 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole CAS No. 7187-13-5

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole

Cat. No.: B6150479
CAS No.: 7187-13-5
M. Wt: 260.69 g/mol
InChI Key: OCTQSIZFMAVGHC-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole typically involves the reaction of 4-fluoroaniline with o-phenylenediamine under specific conditions to form the benzodiazole core. The chloromethyl group is then introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: The fluorophenyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1-(4-chlorophenyl)-1H-1,3-benzodiazole
  • 2-(bromomethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole
  • 2-(chloromethyl)-1-(4-methylphenyl)-1H-1,3-benzodiazole

Uniqueness

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is unique due to the presence of both the chloromethyl and fluorophenyl groups

Properties

CAS No.

7187-13-5

Molecular Formula

C14H10ClFN2

Molecular Weight

260.69 g/mol

IUPAC Name

2-(chloromethyl)-1-(4-fluorophenyl)benzimidazole

InChI

InChI=1S/C14H10ClFN2/c15-9-14-17-12-3-1-2-4-13(12)18(14)11-7-5-10(16)6-8-11/h1-8H,9H2

InChI Key

OCTQSIZFMAVGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CCl

Purity

95

Origin of Product

United States

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